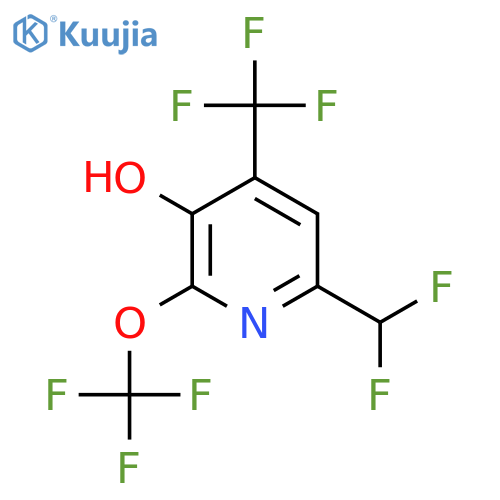Cas no 1804831-66-0 (6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H3F8NO2/c9-5(10)3-1-2(7(11,12)13)4(18)6(17-3)19-8(14,15)16/h1,5,18H
- InChIKey: FOUJYHDACYJACS-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C(F)F)=NC(=C1O)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 11
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 304
- トポロジー分子極性表面積: 42.4
- XLogP3: 3.6
6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092475-1g |
6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine |
1804831-66-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 関連文献
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridineに関する追加情報
Comprehensive Overview of 6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1804831-66-0)
6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1804831-66-0) is a highly specialized fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethyl and difluoromethyl substitutions, exhibits remarkable chemical properties that make it a valuable intermediate in the synthesis of advanced materials and bioactive molecules. Its molecular structure, featuring multiple fluorine atoms, enhances its lipophilicity and metabolic stability, which are critical factors in drug design and crop protection formulations.
The growing demand for fluorinated pyridine derivatives like 6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine is driven by their versatility in modern chemistry. Researchers are particularly interested in its potential applications in heterocyclic compound synthesis, where it serves as a building block for developing novel pharmaceutical intermediates and agrochemicals. The presence of trifluoromethoxy and hydroxy groups further expands its reactivity, enabling the creation of compounds with tailored properties for specific industrial uses.
One of the most searched questions in the field of fluorinated compounds revolves around their stability and reactivity under various conditions. 6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine has been studied extensively for its thermal and chemical stability, making it a reliable candidate for high-temperature applications. Additionally, its solubility profile in organic solvents is a key consideration for researchers working on catalytic reactions and material science projects. These attributes align with the current trend of optimizing sustainable chemical processes, a hot topic in both academic and industrial circles.
In the pharmaceutical sector, 6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine is explored for its potential role in drug discovery. Fluorine atoms are known to improve the bioavailability and binding affinity of drug molecules, and this compound's structure offers a promising scaffold for designing next-generation therapeutics. Recent studies have highlighted its utility in developing enzyme inhibitors and receptor modulators, addressing unmet medical needs in areas such as oncology and neurology. This aligns with the increasing focus on precision medicine and targeted therapies in the healthcare industry.
The agrochemical industry also benefits from the unique properties of 6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine. Its incorporation into crop protection agents enhances their efficacy against resistant pests and diseases, a pressing concern in global agriculture. The compound's ability to act as a synergist or active ingredient in formulations is under investigation, particularly in the context of sustainable farming practices. With the rising demand for environmentally friendly pesticides, this fluorinated pyridine derivative is poised to play a pivotal role in shaping the future of agrochemical innovation.
From a market perspective, the supply chain for 6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine is evolving to meet the needs of diverse industries. Manufacturers are investing in scalable synthesis routes to ensure consistent quality and availability. The compound's CAS No. 1804831-66-0 serves as a critical identifier for regulatory compliance and safety assessments, which are paramount in chemical commerce. As the industry shifts toward green chemistry principles, the development of eco-friendly production methods for such fluorinated intermediates is gaining traction.
In conclusion, 6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1804831-66-0) represents a cutting-edge example of how fluorinated heterocycles are transforming multiple sectors. Its applications in pharmaceuticals, agrochemicals, and material science underscore its versatility and potential for future innovations. As research continues to uncover new uses for this compound, its relevance in addressing contemporary challenges in science and industry will only grow. For researchers and manufacturers alike, staying abreast of the latest developments related to this high-value chemical is essential for leveraging its full potential.
1804831-66-0 (6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine) Related Products
- 2034594-92-6(3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide)
- 1060178-26-8(2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide)
- 1824644-99-6(Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl-)
- 72457-46-6(4-(4-Ethoxyphenyl)butan-1-amine)
- 2034608-12-1(N-(diphenylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide)
- 1261761-20-9(3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)
- 1797249-83-2(4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide)
- 1803588-27-3((5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride)
- 1393101-60-4(1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol)
- 153729-53-4(4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline)




